molecular formula C21H36BNO4 B2833257 tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate CAS No. 1628502-01-1

tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate

Cat. No. B2833257
M. Wt: 377.33
InChI Key: ZMSGRBDTTJUVSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structure is also confirmed by X-ray diffraction .


Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • This compound is a crucial intermediate in synthesizing biologically active compounds, such as crizotinib, through multi-step processes using specific starting materials (D. Kong et al., 2016).
  • It also serves as a significant intermediate in the synthesis of 1H-indazole derivatives, where its structure and physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals, are thoroughly analyzed (W. Ye et al., 2021).

Reactivity and Utility in Chemical Synthesis

  • The compound's reactivity in forming azaspirocyclic ring skeletons, crucial for synthesizing various biologically relevant molecules, has been demonstrated in several studies. For instance, FeCl(3)-promoted synthesis illustrates its potential in complex organic syntheses (M. Yeh et al., 2012).
  • In another study, the use of demethoxycarbonylation reactions in synthesizing azepine derivatives from related compounds highlights its versatility in organic synthesis (K. Satake et al., 1991).

Development of Novel Compounds

  • It has been utilized in the stereoselective synthesis of key intermediates for complex molecules like perhydrohistrionicotoxin (T. Ibuka et al., 1982).
  • Additionally, it is effective in introducing Boc protecting groups to amines, a crucial step in synthesizing various pharmaceuticals (B. L. Maheswara Rao et al., 2017).

Fluorescence and Protein Interaction Studies

  • The compound has found application in creating water-soluble polymers for fluorescence quenching studies, offering insights into protein-polymer interactions (Huang Wei, 2011).
  • Similar studies involving the synthesis of water-soluble carboxylated polyfluorenes, using derivatives of this compound, help understand fluorescence quenching by proteins and other biological molecules (Yong Zhang et al., 2008).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate has the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-9-ene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36BNO4/c1-18(2,3)25-17(24)23-14-12-21(13-15-23)10-8-16(9-11-21)22-26-19(4,5)20(6,7)27-22/h8H,9-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSGRBDTTJUVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate

Citations

For This Compound
1
Citations
S Zhou, W Mao, Y Su, X Zheng, W Qian… - Journal of Medicinal …, 2022 - ACS Publications
Janus kinase 1 (JAK1) is a potential target for the treatment of rheumatoid arthritis (RA). In this study, the introduction of a spiro ring with a difluoro-substituted cyclopropionamide …
Number of citations: 3 pubs.acs.org

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